molecular formula C20H18F2N2O3 B11246555 N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide

N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide

Cat. No.: B11246555
M. Wt: 372.4 g/mol
InChI Key: BKCYABAUEHYUMK-UHFFFAOYSA-N
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Description

  • N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide is a synthetic organic compound with a complex structure. It belongs to the class of acetamides and contains both fluorine and nitrogen atoms.
  • The compound’s systematic name provides insights into its structure: the N-substituted phenyl group, the isoquinoline ring, and the acetamide functional group.
  • While I couldn’t find specific literature on this compound, its synthesis and applications are of interest.
  • Preparation Methods

    • Unfortunately, detailed synthetic routes for N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide are not readily available. I recommend exploring literature databases or chemical journals for any recent developments.
    • Industrial production methods likely involve multi-step processes, including functional group transformations and protecting group manipulations.
  • Chemical Reactions Analysis

    • Given its structure, N-(2,4-difluorophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide may undergo various reactions:

        Oxidation: Oxidative transformations of the isoquinoline moiety or the acetamide group.

        Reduction: Reduction of the nitro group (if present) or other functional groups.

        Substitution: Nucleophilic substitution reactions at the phenyl or isoquinoline positions.

    • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate, targeting specific receptors or enzymes.

      Biological Studies: Assess its effects on cell viability, apoptosis, or gene expression.

      Industry: Explore applications in materials science, such as polymers or liquid crystals.

  • Mechanism of Action

    • Without specific data, I can’t provide a precise mechanism. consider exploring isoquinoline derivatives’ interactions with biological targets (e.g., GPCRs, kinases, or transporters).
    • Pathways may involve signal transduction, enzyme inhibition, or modulation of cellular processes.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons. related compounds include isoquinoline derivatives, acetamides, and fluorinated aromatic molecules.
    • Investigate their unique features, such as pharmacophores or binding modes.

    Remember that further research and consultation with experts are essential for a comprehensive understanding of this compound

    Properties

    Molecular Formula

    C20H18F2N2O3

    Molecular Weight

    372.4 g/mol

    IUPAC Name

    N-(2,4-difluorophenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide

    InChI

    InChI=1S/C20H18F2N2O3/c1-2-9-24-10-8-14-15(20(24)26)4-3-5-18(14)27-12-19(25)23-17-7-6-13(21)11-16(17)22/h3-8,10-11H,2,9,12H2,1H3,(H,23,25)

    InChI Key

    BKCYABAUEHYUMK-UHFFFAOYSA-N

    Canonical SMILES

    CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)F)F

    Origin of Product

    United States

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